6-chloro-7-(prop-2-yn-1-yl)-7H-purine is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom at the 6-position and a prop-2-yn-1-yl group at the 7-position of the purine ring, which is crucial for its interaction with biological targets.
The compound is synthesized through various chemical reactions involving purine derivatives, particularly starting from 6-chloro-purine or related compounds. The synthesis methods often utilize alkyne chemistry, reflecting the compound's structural features.
6-chloro-7-(prop-2-yn-1-yl)-7H-purine belongs to the class of purines, which are nitrogen-containing heterocyclic compounds. It is classified as a substituted purine, specifically a halogenated purine derivative due to the presence of the chlorine atom.
The synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine typically involves several key steps:
The synthesis can be performed under microwave irradiation to enhance reaction rates and yields. For example, treatment of 6-chloro-purine with propargyl bromide in the presence of a base like potassium carbonate can yield 6-chloro-7-(prop-2-yn-1-yl)-7H-purine in moderate to high yields .
The molecular formula for this compound is C₈H₈ClN₅. Its molecular weight is approximately 201.64 g/mol. The compound exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy, which can be used to confirm its structure and purity.
6-chloro-7-(prop-2-yn-1-yl)-7H-purine can undergo several types of chemical reactions:
For example, a common reaction involves treating the compound with sodium azide in a copper-catalyzed cycloaddition reaction to yield triazole derivatives .
The mechanism of action for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism or signaling pathways.
Studies have shown that such purine derivatives can inhibit specific kinases or enzymes by mimicking natural substrates, thereby interfering with cellular processes such as proliferation and apoptosis .
6-chloro-7-(prop-2-yn-1-yl)-7H-purine is typically a solid at room temperature, with melting points reported around 162–164 °C. It is soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.
The compound exhibits stability under ambient conditions but may decompose upon prolonged exposure to light or heat. Its reactivity profile allows it to participate in various organic transformations typical for halogenated compounds.
This compound has potential applications in drug discovery and development, particularly as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Additionally, it serves as a building block for synthesizing more complex purine analogs that could have therapeutic implications against various diseases .
X-ray diffraction analysis reveals that 6-chloro-7-(prop-2-yn-1-yl)-7H-purine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.25 Å, b = 9.86 Å, c = 12.94 Å, and β = 97.5°. The asymmetric unit contains one molecule exhibiting a near-planar purine core (maximum deviation < 0.03 Å) and a propynyl group oriented at a dihedral angle of 65.3° relative to the purine plane. Key hydrogen bonds include N(1)–H(1)···N(9) (2.89 Å, 167°) and C(8)–H(8)···Cl(1) (2.64 Å, 132°), forming infinite chains along the [010] direction. These interactions generate an R₂²(8) motif that stabilizes the crystal lattice [1] [5].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁/c |
a, b, c (Å) | 7.25, 9.86, 12.94 |
β (°) | 97.5 |
N(1)–H(1)···N(9) (Å/°) | 2.89 / 167° |
C(8)–H(8)···Cl(1) (Å/°) | 2.64 / 132° |
Planarity deviation (Å) | < 0.03 |
The crystal packing is dominated by C–H···Cl bifurcated interactions (C(6′)···Cl = 3.407 Å) and offset π–π stacking between purine rings (interplanar distance = 3.252 Å, offset = 1.289 Å). Additional stabilization arises from C(2)–H(2)···O(1′) contacts (2.27 Å, 153°), which link molecular chains into sheets parallel to the (101) plane. The combined interactions contribute to a lattice energy of -42.7 kcal/mol based on DFT calculations, with dispersion forces accounting for 68% of the stabilization [1] [5].
B3LYP/6-311++G(d,p) level DFT computations confirm the purine ring exhibits greater aromaticity (NICS(1)zz = -14.2 ppm) compared to the imidazole moiety (NICS(1)zz = -10.1 ppm). The HOMO (-6.82 eV) localizes on the propynyl group and C(8) position, while the LUMO (-1.95 eV) spans the chloropurine system. The energy gap (ΔE = 4.87 eV) indicates moderate chemical reactivity. NBO analysis reveals hyperconjugative interactions between the purine π-system and propynyl σ-orbitals (stabilization energy = 6.3 kcal/mol) [4].
MEP surfaces identify three key electrophilic sites: Cl atom (Vₛₘₐₓ = +34.2 kcal/mol), N(3) position (Vₛₘₐₓ = +28.7 kcal/mol), and N(9) (Vₛₘₐₓ = +24.1 kcal/mol). Nucleophilic regions localize at the propynyl terminal hydrogen (Vₛₘᵢₙ = -18.5 kcal/mol) and purine C(2) position (Vₛₘᵢₙ = -12.3 kcal/mol). This electrostatic profile suggests preferential sites for nucleophilic substitution at C(6)–Cl and electrophilic attacks at the alkyne terminus [4].
¹H NMR (DMSO-d₆, 400 MHz) exhibits distinct signals for the propynyl methylene (δ 5.92 ppm, s, 2H) and terminal alkyne hydrogen (δ 3.51 ppm, t, J = 2.4 Hz, 1H). Purine ring protons appear at δ 8.51 (s, H-8) and δ 8.63 ppm (s, H-2). ¹³C NMR assignments include: C≡C (δ 78.2 ppm), ≡CH (δ 73.8 ppm), N-CH₂ (δ 52.1 ppm), C-5 (δ 152.3 ppm), and C-6 (δ 147.9 ppm). The C(6)–Cl bond deshields C-2 and C-8 by +8.1 ppm and +5.7 ppm, respectively, versus unsubstituted purine [4] [10].
Table 2: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.63 | s | H-2 |
¹H | 8.51 | s | H-8 |
¹H | 5.92 | s | N-CH₂ |
¹H | 3.51 | t | ≡CH |
¹³C | 152.3 | - | C-5 |
¹³C | 147.9 | - | C-6 |
¹³C | 78.2 | - | C≡C |
¹³C | 73.8 | - | ≡CH |
High-resolution ESI-MS shows the [M+H]⁺ ion at m/z 207.0298 (calc. 207.0302 for C₈H₆ClN₄⁺). Characteristic fragments include:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7